molecular formula C9H11ClO B1330497 2-(4-Chlorophenyl)-1-propanol CAS No. 59667-21-9

2-(4-Chlorophenyl)-1-propanol

Cat. No.: B1330497
CAS No.: 59667-21-9
M. Wt: 170.63 g/mol
InChI Key: URHWBOQMDQIEDG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-propanol is an organic compound characterized by a chlorinated phenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1-propanol typically involves the reduction of 2-(4-Chlorophenyl)-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-(4-Chlorophenyl)-1-propanone in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(4-Chlorophenyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

    Esterification: Carboxylic acids or acid chlorides in the presence of acid catalysts like sulfuric acid.

Major Products:

    Oxidation: 2-(4-Chlorophenyl)-1-propanone.

    Substitution: Various substituted phenyl derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Chlorophenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the chlorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and signal transduction pathways.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-1-propanol: Contains a fluorine atom on the phenyl ring.

    2-(4-Methylphenyl)-1-propanol: Features a methyl group on the phenyl ring.

Uniqueness: 2-(4-Chlorophenyl)-1-propanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHWBOQMDQIEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343054
Record name 2-(4-Chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59667-21-9
Record name 4-Chloro-β-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59667-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of intermediates leading to different values of m and X is within the capability of one skilled in the art. Example 3 details the method of making the compound wherein X is --CH(CH3)-- and m is 2. This synthesis starts with the reduction of 2-(4-chlorophenyl)propionic acid with lithium aluminum hydride, producing 2-(4-chlorophenyl)propanol. Oxidation of this alcohol with pyridinium chlorochromate in methylene chloride produces 2-(4-chlorophenyl)propionaldehyde. This aldehyde is then reacted with (carbethoxymethylene)triphenylphosphorane, yielding ethyl 4-(4-chlorophenyl)-2-pentenoate. Hydrogenation of this ester in the presence of platinum oxide produces ethyl 4-(4-chlorophenyl)pentanoate which is then hydrolyzed with sodium hydroxide to the corresponding pentanoic acid (II). The remaining steps of this synthesis are shown in Schema 1.
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Synthesis routes and methods II

Procedure details

To a suspension of 3.8 g (0.10 mole) of lithium aluminum hydride in 50 mL of tetrahydrofuran is added dropwise a solution of 18.4 g (0.10 mole) of 2-(4-chlorophenyl)propionic acid in 200 mL of tetrahydrofuran. This reaction mixture is allowed to stir at ambient temperature for a period of approximately 16 hours after which it is cooled by an ice/water bath. To the cooled reaction mixture are added in sequence 4 mL of water, 4 mL of a 10% aqueous solution of sodium hydroxide, and 12 mL of water. The mixture is then filtered, and the filter cake is washed with diethyl ether. The diethyl ether wash is combined with the filtrate, and the combination is dried over anhydrous magnesium sulfate. The solvents are then evaporated under reduced pressure, leaving 2-(4-chlorophenyl)propanol as a residue.
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3.8 g
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50 mL
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18.4 g
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200 mL
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4 mL
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aqueous solution
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12 mL
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Synthesis routes and methods III

Procedure details

To 833 ml. of a chilled solution (0° C.) of 1M diborane in tetrahydrofuran is added dropwise a solution of 96 g. of 2-(p-chlorophenoxy)propionic acid in 500 ml. of tetrahydrofuran. The reaction mixture is stirred for 2 days at room temperature and then poured onto 2 kg. of ice/water. The resulting mixture is extracted with diethyl ether and the extract is washed with water and dried over MgSO4. The solvent is removed under vacuum and the residual liquid is distilled to give 83 g. (b.p. 116°-120° C./0.1 mm.) of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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